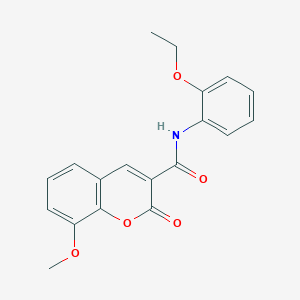

N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-ethoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Bromine in acetic acid or chloroform at room temperature.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of brominated or hydroxylated derivatives.

Reduction: Formation of reduced chromene derivatives.

Substitution: Formation of substituted chromene derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

Building Block in Organic Synthesis

N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide serves as a critical building block for synthesizing more complex organic molecules. Its unique structural features facilitate various chemical reactions, making it a valuable reagent in organic synthesis. The compound can undergo reactions such as:

- Condensation Reactions: Involving the formation of new carbon-carbon bonds.

- Substitution Reactions: Where the ethoxy group can be replaced by other functional groups under specific conditions.

Biological Applications

Potential Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties: The compound has shown effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects: Preliminary studies suggest that it may inhibit inflammatory pathways, contributing to its potential use in treating inflammatory diseases.

- Antioxidant Activity: The compound's structure allows it to scavenge free radicals, which can protect cells from oxidative stress.

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, it may bind to enzymes or receptors involved in inflammation or oxidative stress modulation, thereby influencing their activity.

Medical Applications

Therapeutic Potential

The pharmacological properties of this compound are under investigation for various therapeutic applications:

| Application Area | Description |

|---|---|

| Anticancer Activity | Studies have indicated cytotoxic effects against cancer cell lines such as MDA-MB-231 and A549, suggesting potential as an anticancer agent. |

| Antiviral Activity | Research is ongoing to explore its efficacy against viral infections, particularly in inhibiting viral replication. |

| Pain Management | Its anti-inflammatory properties may also contribute to analgesic effects, positioning it as a candidate for pain relief therapies. |

Industrial Applications

Material Development

In the industrial sector, this compound is utilized in developing new materials with specific properties. Its unique chemical characteristics make it suitable for applications in:

- Dyes and Pigments: The compound's chromene structure can impart vibrant colors and stability to dyes.

- Nonlinear Optical Materials: Its ability to alter light behavior makes it a candidate for photonic applications.

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of cell proliferation in human cancer cell lines using the XTT assay. The IC50 values were comparable to established chemotherapeutic agents like etoposide, indicating promising potential for further development as an anticancer drug.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial activity of this compound revealed effective inhibition against various bacterial strains, suggesting its viability as a new antimicrobial agent. The study highlighted the structural features that enhance its interaction with microbial membranes.

Wirkmechanismus

The mechanism of action of N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects . Additionally, the compound may interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its potential anticancer activity .

Vergleich Mit ähnlichen Verbindungen

N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be compared with other chromene derivatives, such as:

N-(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one:

N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)oxamide: Studied for its potential biological activities and industrial applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties. Its combination of an ethoxyphenyl group and a methoxychromene moiety makes it a versatile compound for various scientific research applications.

Biologische Aktivität

N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

This compound features a complex molecular structure characterized by a chromene backbone with ethoxy and methoxy substituents. The synthesis typically involves the condensation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-ethoxyaniline, utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane.

1. Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of chromenes can inhibit topoisomerase II, an enzyme crucial for DNA replication, leading to increased apoptosis in cancer cells .

Table 1: Anticancer Activity of Chromene Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(2-ethoxyphenyl)-8-methoxy... | MCF-7 (Breast) | 10.5 | Topoisomerase II inhibition |

| 3-(Prop-1-en-2-yl)azetidinones | MDA-MB-231 (Triple-Negative) | 23.0 | Tubulin destabilization |

2. Antioxidant Activity

This compound has been studied for its antioxidant properties. It is believed to scavenge free radicals and inhibit oxidative stress pathways, which are implicated in various diseases, including cancer and neurodegenerative disorders .

3. Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects by modulating inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It likely interacts with various receptors, altering their signaling pathways to exert therapeutic effects.

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or inhibit topoisomerases, disrupting cancer cell proliferation .

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of chromene derivatives, including this compound:

- Cytotoxicity Testing : A study reported that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics .

- Mechanistic Studies : Research indicates that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as a therapeutic agent in oncology .

Eigenschaften

IUPAC Name |

N-(2-ethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-3-24-15-9-5-4-8-14(15)20-18(21)13-11-12-7-6-10-16(23-2)17(12)25-19(13)22/h4-11H,3H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZCDLUHCQHCDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.